5-(Thiazolidin-3-yl)picolinaldehyde 5-(Thiazolidin-3-yl)picolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1774895-84-9
VCID: VC2747902
InChI: InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
SMILES: C1CSCN1C2=CN=C(C=C2)C=O
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

5-(Thiazolidin-3-yl)picolinaldehyde

CAS No.: 1774895-84-9

Cat. No.: VC2747902

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Thiazolidin-3-yl)picolinaldehyde - 1774895-84-9

Specification

CAS No. 1774895-84-9
Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name 5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
Standard InChI Key UJFUHLSLKCNGOZ-UHFFFAOYSA-N
SMILES C1CSCN1C2=CN=C(C=C2)C=O
Canonical SMILES C1CSCN1C2=CN=C(C=C2)C=O

Introduction

5-(Thiazolidin-3-yl)picolinaldehyde is a synthetic organic compound that combines a thiazolidine ring with a picolinaldehyde moiety. The compound's structure, C9H10N2OS, indicates it contains a thiazolidine ring linked to a pyridine ring through a carbon chain, ending in an aldehyde functional group . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Biological and Chemical Applications

While specific biological activities of 5-(Thiazolidin-3-yl)picolinaldehyde are not detailed in the available literature, compounds with similar structures, such as thiazolidine derivatives, have shown potential in various biological applications:

  • Antitumor Activity: Thiazolidine derivatives have been explored for their antitumor properties, with some showing promising activity against glioblastoma cells .

  • Antimicrobial Activity: Thiazole and thiazolidine derivatives are known for their antimicrobial properties, with applications against both Gram-positive and Gram-negative bacteria .

  • Pharmaceutical Applications: The presence of a thiazolidine ring in pharmaceutical compounds can contribute to their bioactivity and pharmacokinetic properties .

Research Findings and Future Directions

Given the limited specific information available on 5-(Thiazolidin-3-yl)picolinaldehyde, future research should focus on its synthesis, characterization, and biological evaluation. The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Potential ApplicationDescription
Antitumor AgentsFurther studies could explore its efficacy against various cancer cell lines.
Antimicrobial AgentsEvaluation of its activity against different bacterial strains could reveal new antimicrobial compounds.
Pharmaceutical DevelopmentInvestigating its pharmacokinetic properties could lead to the design of more effective drugs.

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